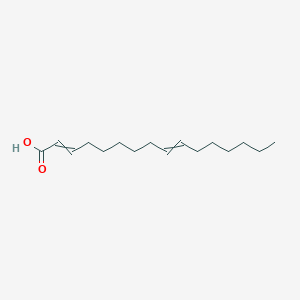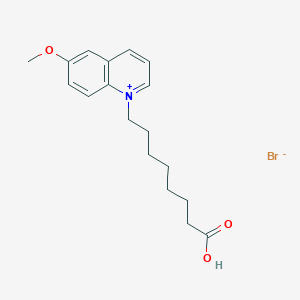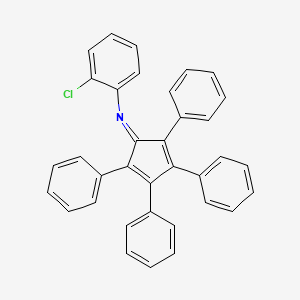![molecular formula C20H19N3O B12543533 N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline CAS No. 652143-69-6](/img/structure/B12543533.png)
N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline is a complex organic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes an oxazole ring fused to a quinoline moiety, and an aniline group substituted with diethyl groups. The compound’s structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline typically involves the formation of the oxazole ring followed by its fusion with the quinoline moiety. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . Another approach is the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or oxazole N-oxides.
Reduction: Formation of reduced quinoline or oxazole derivatives.
Substitution: Formation of N-substituted aniline derivatives or substituted oxazole derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: These compounds share a similar oxazoloquinoline core but differ in their substituents.
Thiazolo[3,2-a]quinolines: These compounds have a thiazole ring fused to a quinoline moiety, offering different chemical and biological properties.
Uniqueness
N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of diethyl groups on the aniline nitrogen enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
652143-69-6 |
|---|---|
Formule moléculaire |
C20H19N3O |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline |
InChI |
InChI=1S/C20H19N3O/c1-3-23(4-2)15-11-9-14(10-12-15)20-22-18-13-21-17-8-6-5-7-16(17)19(18)24-20/h5-13H,3-4H2,1-2H3 |
Clé InChI |
WJLZTONYIUJCGF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=NC3=C(O2)C4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



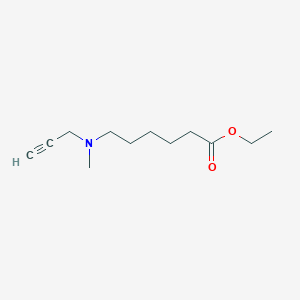
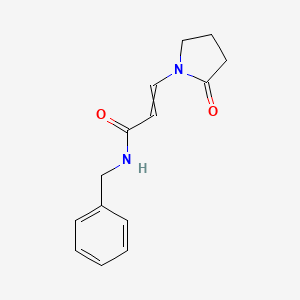
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
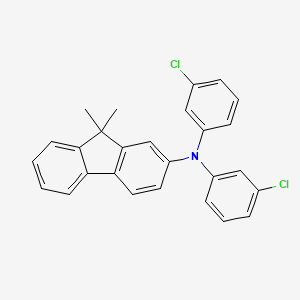
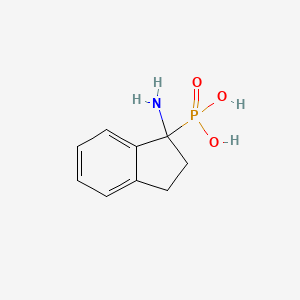
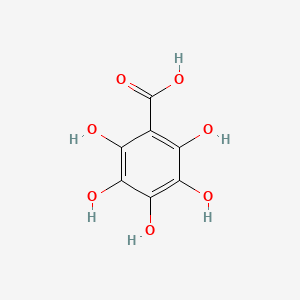
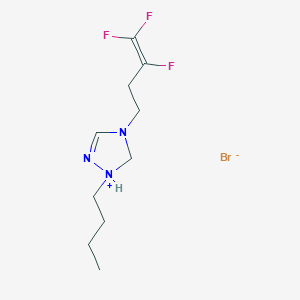
![2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide](/img/structure/B12543507.png)
